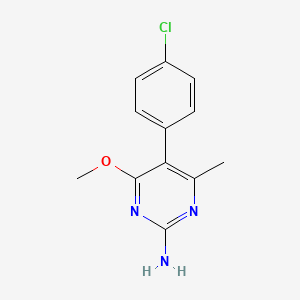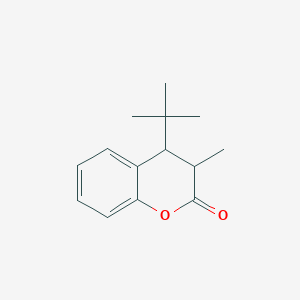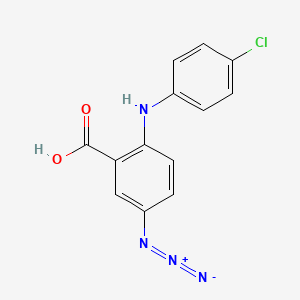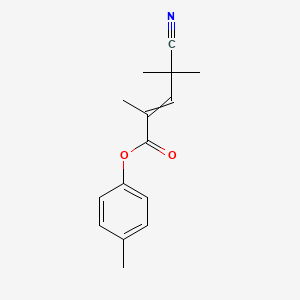
2,2-Diethyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered ring structures containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Diethyl-1,3-thiazolidin-4-one can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) yields thiazolidin-4-one derivatives . Another method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to produce the desired thiazolidinone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to improve the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidinone derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
2,2-Diethyl-1,3-thiazolidin-4-one has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Wirkmechanismus
The mechanism of action of 2,2-Diethyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Additionally, it may interact with receptors and signaling pathways involved in inflammation and microbial infections .
Vergleich Mit ähnlichen Verbindungen
2,2-Diethyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives to highlight its uniqueness. Some similar compounds include:
Thiazolidin-2,4-dione: Known for its antidiabetic activity through stimulation of the PPARγ receptor.
Thiazolidin-4-one: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
Thiazolidine: A precursor to various thiazolidinone derivatives with notable medicinal properties.
The unique structural features and biological activities of this compound make it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
61260-35-3 |
|---|---|
Molekularformel |
C7H13NOS |
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
2,2-diethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H13NOS/c1-3-7(4-2)8-6(9)5-10-7/h3-5H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
IJCXESHXYBVSDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NC(=O)CS1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
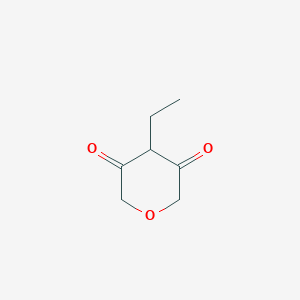
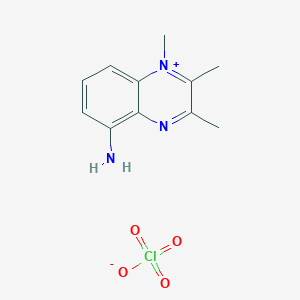
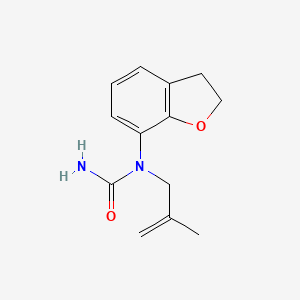
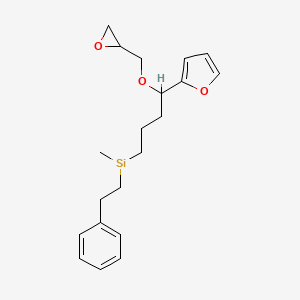
![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
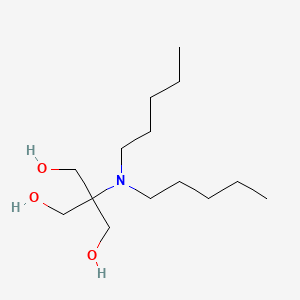
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
